(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4aS*,7aR*)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C15H17N5O3S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.07728177 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on synthesizing derivatives of pyrazolo[3,4-d]pyrimidin and investigating their antimicrobial activities. For instance, derivatives of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one have been prepared and shown to exhibit significant antimicrobial activity, indicating their potential as therapeutic agents against bacterial and fungal infections (Khobragade et al., 2010). Similarly, compounds based on 3-methyl-1-phenyl-5-amino pyrazole have been synthesized, leading to various heterocyclic compounds with demonstrated antimicrobial activity (El‐Emary et al., 2002).
Antimicrobial Evaluation
A study by Vartale et al. (2013) elaborates on the efficient one-pot synthesis of pyrazolo pyrimido pyrimidine and its derivatives, emphasizing their antimicrobial evaluation. This underscores the compound's application in developing new antibacterial agents, highlighting the ongoing research into its potential medicinal uses (Vartale et al., 2013).
Cytotoxicity and Anticancer Evaluation
Further research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating a potential for cancer therapeutic applications. This research outlines the synthesis, characterization, and preliminary evaluation of these compounds' cytotoxicity, offering insight into their utility in cancer research (Hassan et al., 2014).
Properties
IUPAC Name |
[(4aR,7aS)-6,6-dioxo-1-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-10-18-11(7-24-10)14(21)19-5-6-20(15-16-3-2-4-17-15)13-9-25(22,23)8-12(13)19/h2-4,7,12-13H,5-6,8-9H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDJBDDRPGAICN-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.